Cas no 15297-92-4 (2H-Naphtho[2,3-b]pyran-5,10-dione,2,2-dimethyl-)

2H-Naphtho[2,3-b]pyran-5,10-dione,2,2-dimethyl- is a synthetic organic compound featuring a naphthopyran-dione core structure with two methyl substituents at the 2-position. This compound is of interest in organic synthesis and materials science due to its rigid fused-ring system and electron-deficient quinoid moiety, which may impart unique photophysical or redox properties. The dimethyl substitution enhances stability and may influence solubility and reactivity. Potential applications include its use as a building block for functional dyes, optoelectronic materials, or as an intermediate in pharmaceutical research. Its well-defined structure allows for precise modifications, making it a versatile candidate for exploratory studies in specialized chemical domains.
2H-Naphtho[2,3-b]pyran-5,10-dione,2,2-dimethyl- structure
15297-92-4 structure
商品名:2H-Naphtho[2,3-b]pyran-5,10-dione,2,2-dimethyl-
CAS番号:15297-92-4
MF:C15H12O3
メガワット:240.25398
CID:152477
PubChem ID:72734

2H-Naphtho[2,3-b]pyran-5,10-dione,2,2-dimethyl- 化学的及び物理的性質

名前と識別子

    • 2H-Naphtho[2,3-b]pyran-5,10-dione,2,2-dimethyl-
    • Dehydro-alpha-lapachone
    • 2,2-dimethyl-2H-Naphtho[2,3-b]pyran-5,10-dione
    • 2,2-dimethylbenzo[g]chromene-5,10-dione
    • DEHYDRO-ALPHALAPACHONE
    • Dehydro-α-lapachone
    • Dehydrolapachone
    • DEHYDROPLAPACHONE
    • Xyloidone
    • [ "Dehydrolapachone", " Xyloidone" ]
    • XILOIDONE
    • NSC 106453
    • LDN 22684; NSC 106453; NSC 629748; Xiloidone; Xyloidone; alpha-Lapachone, dehydro-
    • 2,2-Dimethyl-2H-benzo[g]chromene-5,10-dione #
    • FS-10412
    • NSC-629748
    • NSC629748
    • OWFHAMHRUCUSRM-UHFFFAOYSA-N
    • CS-0024092
    • LDN 22684; NSC 106453; NSC 629748; Xiloidone; Xyloidone; -Lapachone, dehydro-
    • A-lapachone
    • Q 99 2,2-DIMETHYL-2H-NAPHTHO(2,3-B)PYRAN-5,10-DIONE
    • 2H-Naphtho(2,3-b)pyran-5,10-dione, 2,2-dimethyl-
    • 2H-Naphtho[2,10-dione, 2,2-dimethyl-
    • Dehydro-.alpha.-lapacone
    • Dehydro-
    • Dehydro-.alpha.-lapachone
    • MFCD00022286
    • 2H-Naphtho(2,3-b)pyran-5,10-dione, 2,2-dimethyl- (8CI)(9CI)
    • NSC 629748
    • NSC-106453
    • 2,2-Dimethyl-2H-benzo[g]chromene-5,10-dione
    • Xyloidone (VAN)
    • Dehydro-.alpha.-lapachol
    • NSC106453
    • Allyl 3-aminopropylcarbamate
    • alpha-Lapachone, dehydro-
    • Dehydro-alpha-lapacone
    • Pyranonaphthoquinone derivative, 23
    • 2,2-dimethyl-2h-benzo [g]chromene-5,10-dione
    • .alpha.-Lapachone, dehydro-
    • LDN-22684
    • DTXSID30165176
    • 2,2-dimethyl-2H,5H,10H-benzo[g]chromene-5,10-dione
    • 305WY61CUF
    • FT-0702603
    • AKOS024341158
    • BDBM24786
    • 15297-92-4
    • UNII-305WY61CUF
    • 2,2-DIMETHYL-2H-NAPHTHO(2,3-B)PYRAN-5,10-DIONE
    • CHEMBL272253
    • SCHEMBL3617968
    • Dehydro-alpha-lapachol
    • HY-N3706
    • 2H-Naphtho[2,3-b]pyran-5,10-dione, 2,2-dimethyl-
    • G67396
    • DB-063966
    • インチ: InChI=1S/C15H12O3/c1-15(2)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-15/h3-8H,1-2H3
    • InChIKey: OWFHAMHRUCUSRM-UHFFFAOYSA-N
    • ほほえんだ: CC1(C=CC2C(C3=CC=CC=C3C(=O)C=2O1)=O)C

計算された属性

  • せいみつぶんしりょう: 240.07900
  • どういたいしつりょう: 240.078644
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 0
  • 複雑さ: 482
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.4
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 色と性状: Orange powder
  • 密度みつど: 1.28
  • ふってん: 395.2°Cat760mmHg
  • フラッシュポイント: 177°C
  • 屈折率: 1.62
  • PSA: 43.37000
  • LogP: 2.68470
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

2H-Naphtho[2,3-b]pyran-5,10-dione,2,2-dimethyl- セキュリティ情報

2H-Naphtho[2,3-b]pyran-5,10-dione,2,2-dimethyl- 税関データ

  • 税関コード:2914399090
  • 税関データ:

    中国税関コード:

    2914399090

    概要:

    29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

2H-Naphtho[2,3-b]pyran-5,10-dione,2,2-dimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
L0422-100MG
LDN-22684
15297-92-4 >98.0%(HPLC)
100mg
¥1190.00 2024-04-17
Aaron
AR007K0M-5mg
Dehydro-α-lapachone
15297-92-4 98%
5mg
$265.00 2025-02-13
Ambeed
A627489-5mg
2,2-Dimethyl-2H-benzo[g]chromene-5,10-dione
15297-92-4 98%
5mg
$246.0 2025-03-01
Ambeed
A627489-25mg
2,2-Dimethyl-2H-benzo[g]chromene-5,10-dione
15297-92-4 98%
25mg
$625.0 2025-03-01
A2B Chem LLC
AD51434-5mg
Dehydro-α-lapachone
15297-92-4 95%
5mg
$241.00 2024-04-20
Aaron
AR007K0M-10mg
Dehydro-α-lapachone
15297-92-4 98%
10mg
$397.00 2025-02-13
Aaron
AR007K0M-25mg
Dehydro-α-lapachone
15297-92-4 98%
25mg
$675.00 2025-02-13
A2B Chem LLC
AD51434-10mg
Dehydro-α-lapachone
15297-92-4 95%
10mg
$361.00 2024-04-20
A2B Chem LLC
AD51434-25mg
Dehydro-α-lapachone
15297-92-4 95%
25mg
$611.00 2024-04-20
MedChemExpress
HY-N3706-1mg
Dehydro-α-lapachone
15297-92-4
1mg
¥1380 2024-04-19

2H-Naphtho[2,3-b]pyran-5,10-dione,2,2-dimethyl- 合成方法

2H-Naphtho[2,3-b]pyran-5,10-dione,2,2-dimethyl- 関連文献

2H-Naphtho[2,3-b]pyran-5,10-dione,2,2-dimethyl-に関する追加情報

2H-Naphtho[2,3-b]pyran-5,10-dione, 2,2-dimethyl-

Introduction to 2H-Naphtho[2,3-b]pyran-5,10-dione, 2,2-dimethyl-

The compound with CAS No. 15297-92-4, commonly referred to as 2H-Naphtho[2,3-b]pyran-5,10-dione, 2,2-dimethyl-, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound belongs to the class of naphthopyrans, which are known for their unique electronic properties and structural versatility. The naphtho[2,3-b]pyran framework is a fused bicyclic system comprising a naphthalene ring and a pyran ring. The presence of the dione groups at positions 5 and 10 introduces additional functional complexity, while the dimethyl substituents at position 2 further enhance its chemical reactivity and stability.

Structural Features and Synthesis

The synthesis of 2H-Naphtho[2,3-b]pyran-5,10-dione, 2,2-dimethyl- involves a series of carefully designed organic reactions. The starting material typically begins with a suitably substituted naphthalene derivative or a related precursor. Through a combination of oxidation reactions and cyclization processes under controlled conditions (such as acid catalysis or photochemical activation), the desired naphthopyran structure is formed. The introduction of the dimethyl groups is achieved via alkylation or Friedel-Crafts acylation techniques. Recent advancements in catalytic methods have enabled higher yields and better control over the stereochemistry of the product.

Chemical Properties and Applications

One of the most notable properties of CAS No. 15297-92-4 is its strong absorption in the visible region due to its conjugated π-system. This makes it an excellent candidate for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, the compound exhibits high thermal stability up to 300°C under inert conditions, making it suitable for high-temperature applications.

Recent studies have explored its potential as a precursor for advanced materials such as graphene oxide derivatives and carbon nanotubes. The naphthopyran framework has also been utilized in drug delivery systems due to its ability to encapsulate hydrophobic molecules effectively.

Biological Activity and Medicinal Chemistry Applications

In the field of medicinal chemistry, CAS No. 15297-92-4 has shown promising results as a lead compound for anti-inflammatory agents. Its ability to inhibit cyclooxygenase (COX) enzymes without causing significant cytotoxicity has been validated in recent in vitro studies conducted by researchers at leading pharmaceutical institutions.

Preliminary pharmacokinetic studies indicate that the compound has good bioavailability when administered orally. However, further research is required to optimize its solubility and metabolic stability for clinical applications.

Environmental Impact and Safety Considerations

As with any chemical compound intended for large-scale use, understanding the environmental impact of CAS No. 15297-92-4 is crucial. Recent eco-toxicological assessments suggest that it has low acute toxicity towards aquatic organisms when present at concentrations below 1 ppm. However, long-term exposure studies are still ongoing to evaluate its potential effects on ecosystems.

From a safety perspective, handling this compound requires standard precautions typical for organic compounds with strong conjugated systems. Proper ventilation and personal protective equipment are recommended during synthesis and purification steps.

Future Directions and Research Opportunities

The versatility of CAS No. 15297-92-4's structure opens up numerous avenues for future research. Current investigations are focused on exploiting its photoresponsive properties for applications in data storage devices and sensors. Researchers are also exploring methods to modify its side chains to enhance its solubility in various solvents without compromising its electronic properties.

In summary, CAS No. 15297-92-4, or Naphtho[...]dione, represents a valuable addition to the arsenal of functional materials available to chemists today.

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